

Application Note: Analysis of Diuron Residues by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gramocil

Cat. No.: B14573832

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Introduction

Diuron is a broad-spectrum phenylurea herbicide used to control a variety of annual and perennial broadleaf and grassy weeds. Its extensive use in agriculture and for non-crop vegetation management has led to concerns about its persistence in the environment and potential risks to human health and ecosystems.^{[1][2]} Regulatory bodies worldwide have established maximum residue limits (MRLs) for diuron in various food and environmental matrices, necessitating sensitive and reliable analytical methods for its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues like diuron.^{[1][3]} This application note provides a detailed protocol for the analysis of diuron residues in soil, water, and food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices due to its simplicity, speed, and minimal solvent usage.

Materials and Reagents:

- Homogenized sample (soil, water, or food commodity)
- Acetonitrile (ACN), pesticide residue grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
- 50 mL and 15 mL polypropylene centrifuge tubes
- Centrifuge capable of 4000 rpm
- Vortex mixer

Procedure:

- Sample Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile to the tube.
 - For samples with low water content, add an appropriate amount of deionized water.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and C18 sorbents.

- Vortex the dSPE tube for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of diuron. Instrument conditions may need to be optimized for specific equipment.

Gas Chromatograph (GC) Parameters:

Parameter	Value
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	280 °C
Injection Volume	1 µL, splitless
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 280°C, hold for 10 min

Mass Spectrometer (MS) Parameters:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Selected Ions for Monitoring (SIM/MRM):

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended. The following ions are characteristic of diuron and its primary metabolite, 3,4-dichloroaniline:

Compound	Precursor Ion (m/z)	Product Ion(s) (m/z)
Diuron	232	72, 234
3,4-Dichloroaniline	161	126, 90

Data Presentation

The following tables summarize typical validation data for the analysis of diuron in various matrices using GC-MS.

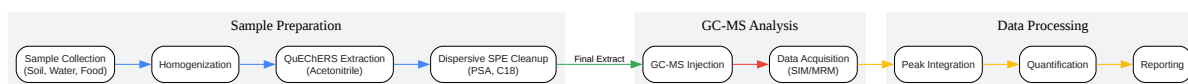
Table 1: Method Validation Data for Diuron Analysis

Matrix	Fortification Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Soil	10	95	8
50	98	6	
Water	10	102	5
50	99	4	
Fruit (Apple)	10	92	11
50	96	9	
Vegetable (Spinach)	10	88	13
50	91	10	

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Matrix	LOD (ng/g)	LOQ (ng/g)
Soil	2	5
Water	1	2
Fruit	3	10
Vegetable	3	10

Experimental Workflow Diagram



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Caption: Experimental workflow for diuron residue analysis.

Conclusion

The combination of QuEChERS sample preparation and GC-MS analysis provides a robust and reliable method for the determination of diuron residues in diverse and complex matrices. The method offers excellent sensitivity, accuracy, and precision, meeting the stringent requirements of regulatory monitoring. The use of SIM or MRM modes in the mass spectrometer enhances selectivity and allows for confident identification and quantification of diuron at low levels. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis.

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Email: info@benchchem.com